ethyl -b]pyridine-2-carboxamide
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic chemistry is a cornerstone of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. ncert.nic.in Among these, nitrogen-containing heterocycles are of paramount importance, with pyridine (B92270) being a quintessential example. nih.gov Pyridine, a six-membered aromatic ring structurally analogous to benzene (B151609) but with one CH group replaced by a nitrogen atom, is a fundamental scaffold in both biological and chemical systems. nih.govijpsonline.com Its unique properties, including its planar nature, conjugated system of six π-electrons, and the presence of a basic nitrogen atom, make it a versatile building block in organic synthesis. nih.govijpsonline.com
The pyridine nucleus is a privileged structure in drug discovery and materials science. nih.govijpsonline.com Its derivatives are extensively applied as scaffolds for drug design, functional nanomaterials, and as ligands in organometallic chemistry and catalysis. nih.gov The nitrogen atom imparts a dipole moment to the ring and influences its reactivity, making it generally more prone to nucleophilic substitution than benzene and directing electrophilic substitutions to the 3-position under specific conditions. nih.gov This distinct reactivity, combined with its ability to improve the water solubility of molecules, has cemented the pyridine scaffold's role in the development of therapeutic agents and functional materials. nih.gov
Significance of the Pyridine-2-Carboxamide Moiety in Bioactive Molecules
The pyridine-2-carboxamide moiety, which consists of a pyridine ring substituted at the 2-position with a carboxamide group (-CONH₂), is a significant pharmacophore in medicinal chemistry. ijpsonline.comguidechem.com This structural unit is found in numerous compounds with a wide array of biological activities. mdpi.com The arrangement of the nitrogen atom in the pyridine ring and the adjacent amide group creates a powerful bidentate chelating site, allowing it to coordinate with various metal ions. This coordination ability is crucial for its function in certain biological systems and its application in supramolecular chemistry. mdpi.comacs.orgresearchgate.net
Derivatives based on the pyridine-2-carboxamide scaffold have been investigated for a range of pharmacological applications. They have been shown to exhibit significant antimicrobial activities against both bacteria and fungi. mdpi.com In the realm of oncology, pyridine derivatives are explored for their ability to inhibit key targets like kinases, topoisomerases, and carbonic anhydrase, which are involved in cancer progression. ijpsonline.com For instance, specific pyridine-2-carboxamide analogues have been developed as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) and Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), both of which are attractive targets for cancer immunotherapy. nih.govresearchgate.net Furthermore, this scaffold is a key component in urease inhibitors, which are relevant for treating infections caused by ureolytic bacteria. mdpi.com The versatility of the pyridine-2-carboxamide structure allows for synthetic modifications to fine-tune its biological and physicochemical properties, making it a subject of continuous research. mdpi.comevitachem.com
Overview of Key Research Domains for Ethyl Pyridine-2-Carboxamide Derivatives
The introduction of an ethyl group to the amide nitrogen of the pyridine-2-carboxamide scaffold, forming N-ethyl-pyridine-2-carboxamide, directs research towards specific applications, primarily within medicinal chemistry. The structural framework of these derivatives allows for various modifications, making them interesting subjects for drug development. evitachem.com
A key research domain for ethyl pyridine-2-carboxamide and its derivatives is in the field of neurodegenerative diseases. evitachem.com Notably, it has been investigated for its potential as an inhibitor of monoamine oxidase B (MAO-B). evitachem.com MAO-B is an enzyme that breaks down neurotransmitters like dopamine (B1211576), and its inhibition can lead to increased dopamine levels in the brain, which may help alleviate symptoms of conditions such as Parkinson's disease. evitachem.com
Beyond neuroprotection, derivatives of the ethyl pyridine-2-carboxamide structure are explored for other therapeutic uses. Research has indicated that some derivatives possess antimicrobial properties, making them candidates for the development of new antibiotics. evitachem.com In a broader sense, ethyl pyridine-2-carboxamide serves as a valuable research tool and building block. guidechem.comevitachem.com It acts as a model compound for studying enzyme inhibition mechanisms and drug-receptor interactions. evitachem.com Its chemical structure can be systematically modified to probe structure-activity relationships, aiding in the rational design of more complex and potent therapeutic agents. evitachem.commdpi.com
Data Tables
Table 1: Physicochemical Properties of Pyridine-2-carboxamide
| Property | Value |
|---|---|
| Chemical Formula | C₆H₆N₂O |
| Molecular Weight | 122.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 110 °C (decomposes) chemicalbook.com |
| CAS Number | 1452-77-3 guidechem.com |
| pKa | 2.10 (+1) at 20°C guidechem.com |
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2,2′-bipyridine-4,4′-dicarboxylic acid |
| 2-pyridinemethanol |
| Benzene |
| Dopamine |
| Ethyl Pyridine-2-Carboxamide |
| N-ethyl-pyridine-2-carboxamide |
| N-(pyridine-2-carbonyl)pyridine-2-carboxamide |
| Pyridine |
| Pyridine-2-carboxamide |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H25ClN4O3S |
|---|---|
Molecular Weight |
521g/mol |
IUPAC Name |
ethyl 2-(N-[2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]anilino)acetate |
InChI |
InChI=1S/C27H25ClN4O3S/c1-3-35-25(34)17-31(22-7-5-4-6-8-22)24(33)18-36-27-30-29-26(20-11-13-21(28)14-12-20)32(27)23-15-9-19(2)10-16-23/h4-16H,3,17-18H2,1-2H3 |
InChI Key |
STSGFAVAZQTPCS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Ethyl Pyridine 2 Carboxamide Derivatives
General Synthetic Routes for Pyridine-2-Carboxamide Formation
The construction of the pyridine-2-carboxamide core can be achieved through several reliable synthetic pathways, including classical amide bond formation, cyclization reactions to build fused systems, and efficient one-pot multicomponent strategies.
The most direct method for synthesizing ethyl pyridine-2-carboxamide derivatives is the formation of an amide bond between a pyridine-2-carboxylic acid precursor and an appropriate amine. This transformation is a cornerstone of organic synthesis and is typically facilitated by coupling reagents that activate the carboxylic acid. For instance, imidazo[1,2-a]pyridine-3-carboxylic acid intermediates can be readily converted to their corresponding amide analogues through standard EDC-mediated coupling reactions. nih.gov This method involves reacting the carboxylic acid with the amine in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or using other activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield the desired amides in moderate to high yields. acs.org
The general approach involves two main steps:
Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species. This can be an acyl chloride, formed by reacting the acid with an agent like thionyl chloride. researchgate.netukm.my
Nucleophilic Acyl Substitution: The activated acid derivative then reacts with the amine (e.g., ethylamine) in a nucleophilic substitution reaction to form the stable amide bond. researchgate.net
This fundamental reaction is widely applicable for creating a diverse library of carboxamide derivatives by varying the amine component.
The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged structure in medicinal chemistry, and its synthesis is well-established. researchgate.netmdpi.com The most common approach involves the cyclization of 2-aminopyridine (B139424) derivatives with various reaction partners. e3s-conferences.orgbio-conferences.org
Classic synthetic routes involve the condensation and subsequent heterocyclization of 2-aminopyridines with α-haloketones. acs.org This method, first reported by Tschitschibabin, involves the initial alkylation of the endocyclic nitrogen of 2-aminopyridine, followed by an intramolecular condensation to form the fused imidazole (B134444) ring. e3s-conferences.orgacs.org Catalyst-free versions of this reaction have been developed using high-boiling solvents like DMF in the presence of a base. acs.org A significant advancement is the ability to perform this reaction at moderate temperatures (60°C) without any catalyst or solvent. bio-conferences.org
Alternative and often more efficient methods have been developed:
Reaction with Bromopyruvic Acid: A continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids has been developed from the reaction of 2-aminopyridines and bromopyruvic acid. nih.gov
Reaction with Ethyl 2-chloroacetoacetate: Substituted 2-aminopyridines react with ethyl 2-chloroacetoacetate, which upon saponification and work-up, yields imidazo[1,2-a]pyridine-3-carboxylic acids, key precursors for carboxamides. nih.gov
Copper-Catalyzed Cyclization: A one-pot, copper-catalyzed procedure allows for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, using air as a green oxidant. organic-chemistry.org This reaction proceeds via a proposed mechanism involving Michael addition, radical cation formation, and intramolecular nucleophilic addition. organic-chemistry.org
These cyclization strategies provide robust access to the core imidazo[1,2-a]pyridine ring system, which can then be functionalized with a carboxamide group.
Table 1: Selected Cyclization Reactions for Imidazo[1,2-a]pyridine Synthesis
| Starting Materials | Reagent/Catalyst | Conditions | Product Type | Ref |
|---|---|---|---|---|
| 2-Aminopyridine, α-Haloketone | None | 60°C, neat | Imidazo[1,2-a]pyridine | bio-conferences.org |
| 2-Aminopyridine, Bromopyruvic Acid | PTSA | 125°C, continuous flow | Imidazo[1,2-a]pyridine-2-carboxylic acid | nih.gov |
| 2-Aminopyridine, Nitroolefin | CuBr / Air | 80°C, DMF | Imidazo[1,2-a]pyridine | organic-chemistry.org |
| 2-Aminopyridine, Ethyl 2-chloroacetoacetate | 1. Reaction 2. LiOH | N/A | Imidazo[1,2-a]pyridine-3-carboxylic acid | nih.gov |
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. bohrium.comnih.gov These reactions are prized for their atom economy, reduced reaction times, and operational simplicity, making them a cornerstone of green chemistry. nih.govrsc.org
The Ugi four-component condensation (U-4CC) is a prominent MCR used to prepare α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgacs.org The reaction mechanism is believed to start with the formation of an imine from the aldehyde and amine, which then undergoes a series of additions with the isocyanide and carboxylic acid to form the final product. organic-chemistry.org This reaction has been successfully applied to synthesize complex pyridine-containing peptidomimetics. beilstein-journals.orgmdpi.com For example, a Doebner–Ugi multicomponent sequence has been used to create a library of substituted 1H-pyrazolo[3,4-b]pyridine-4-carboxamides. beilstein-journals.org
Another powerful MCR for synthesizing imidazo[1,2-a]pyridines involves the three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper. bio-conferences.org This approach provides a direct and efficient route to a wide range of structurally diverse imidazo[1,2-a]pyridine compounds. bio-conferences.org Similarly, three-component reactions involving 2-aminopyridines, ynals, and alcohols or thiols can be catalyzed by acids to produce highly decorated imidazo[1,2-a]pyridines. acs.org
Table 2: Multicomponent Reactions for Pyridine (B92270) and Imidazo[1,2-a]pyridine Synthesis
| Reaction Type | Components | Catalyst | Product Type | Ref |
|---|---|---|---|---|
| Ugi-4CC | Aldehyde, Amine, Carboxylic Acid, Isocyanide | None | α-Aminoacyl amide | organic-chemistry.org |
| Copper-Catalyzed A³ Coupling | 2-Aminopyridine, Aldehyde, Alkyne | Copper | Imidazo[1,2-a]pyridine | bio-conferences.org |
| Acid-Catalyzed Condensation | 2-Aminopyridine, Ynal, Alcohol/Thiol | Acetic Acid | Substituted Imidazo[1,2-a]pyridine | acs.org |
Derivatization Strategies and Functional Group Transformations
Once the core ethyl pyridine-2-carboxamide or its fused-ring analogue is synthesized, it can be further modified through various derivatization strategies to explore its chemical space and modulate its properties.
The reactivity of the pyridine and fused imidazole rings towards substitution reactions is distinct and allows for regioselective functionalization.
Due to the electron-deficient nature of the pyridine ring, it is generally deactivated towards electrophilic aromatic substitution. echemi.comwikipedia.org In contrast, the fused imidazole ring in imidazo[1,2-a]pyridines is electron-rich and readily undergoes electrophilic substitution. This reaction shows high regioselectivity, with electrophiles preferentially attacking the C3 position. researchgate.net The stability of the resulting intermediate, which maintains aromaticity in the six-membered ring, dictates this outcome. echemi.comstackexchange.com Functionalization at the C2 position is significantly more challenging due to the passivity of this site toward electrophilic attack. researchgate.net
Conversely, the electron-poor pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) , particularly at the C2 and C4 positions. wikipedia.orgabertay.ac.uk These reactions are facilitated by the presence of a good leaving group, such as a halogen, on the pyridine ring. wikipedia.org For example, a chloro group at the 6-position of a pyridine-2-carboxamide can be displaced by a nucleophile. The Chichibabin reaction, where an amide anion displaces a hydride ion, is a classic example of nucleophilic substitution on the pyridine ring, typically occurring at the 2-position. wikipedia.org
Alkylation reactions provide a straightforward method for adding further diversity to pyridine-2-carboxamide derivatives. The nitrogen atom of the pyridine ring is basic and nucleophilic, making it susceptible to alkylation by alkyl halides to form N-alkylpyridinium salts. wikipedia.org This transformation introduces a positive charge into the ring system, which can further activate the ring for subsequent reactions. wikipedia.org
In the context of fused systems like imidazo[1,2-a]pyridines, N-alkylation can occur. For compounds containing other reactive functional groups, such as a thione, S-alkylation is a common transformation. For example, 2-thioxo-1,2-dihydropyridine-3-carbonitriles can be S-alkylated with N-aryl-2-chloroacetamides as a key step in the synthesis of thieno[2,3-b]pyridine-2-carboxamides. nih.gov Additionally, side-chain functionalization is a key strategy. For instance, a precursor containing a piperazine (B1678402) moiety can be N-methylated using [¹¹C]methyl triflate for applications in PET imaging. nih.gov
Oxidation and Reduction Pathways
The chemical reactivity of ethyl pyridine-2-carboxamide derivatives allows for a variety of oxidation and reduction transformations, which are crucial for the synthesis of new analogues and for understanding their behavior in different chemical environments.
Oxidation
The oxidation of ethyl pyridine-2-carboxamide derivatives can proceed through several distinct pathways, often dictated by the specific substituents on the pyridine ring and the reaction conditions employed.
One notable transformation is the non-catalyzed, regio- and stereoselective hypochlorite (B82951) oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides. nih.govresearchgate.net The course of this reaction is highly dependent on the solvent used. In dioxane, the reaction yields products of oxidative dimerization, specifically pyrido[3''',2''':4''',5''']thieno[2''',3''':4'',5'']pyrrolo[3'',4'':3',4']-pyrrolo-[2',3':4,5]thieno[2,3-b]pyridine-6,13-diones. researchgate.net However, when the reaction is conducted in aqueous ethanol, a mixture of these polycyclic compounds and products of oxidation/solvolysis is formed. nih.gov The scope of this reaction is generally limited to substrates bearing electron-donating groups on the aryl substituents of the carboxamide. nih.govresearchgate.net
Metal complexes of pyridine-2-carboxamide derivatives also exhibit significant oxidative reactivity. For instance, Manganese(II) complexes of the pentadentate ligand N,N-bis(2-pyridylmethyl)amine-N-ethyl-2-pyridine-2-carboxamide are highly sensitive to dioxygen and are readily oxidized to the corresponding Manganese(III) species in the presence of chloride ions. nih.gov This sensitivity to oxidation is attributed to the presence of the bound carboxamido nitrogen. nih.gov Furthermore, related nitrosyl complexes can undergo oxidation; the [Mn-NO]⁶ nitrosyl can be oxidized by (NH₄)₂[Ce(NO₃)₆] to afford a highly reactive paramagnetic [MnNO]⁵ species. nih.gov
Specific functional groups on the pyridine-2-carboxamide scaffold can also be targeted for oxidation. For example, the methoxy (B1213986) group in N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-2-carboxamide can be oxidized to form a hydroxyl group. evitachem.com
Reduction
Reduction pathways are also integral to the synthetic chemistry of pyridine-2-carboxamide derivatives. A key method involves the hydrogenation of a substituted pyridine ring. In the synthesis of certain carboxamide pyridine compounds, a tetra-substituted pyridine intermediate can be hydrogenated in the presence of a suitable catalyst to yield a tri-substituted pyridine compound. google.com This step is often part of a multi-step sequence to produce desired final products. google.com
Optimization of Synthetic Processes for Research Applications
The optimization of synthetic routes for ethyl pyridine-2-carboxamide derivatives is critical for their practical application in research, aiming to improve yields, reduce costs, and enhance the physicochemical properties of the target molecules.
Another key area of optimization focuses on modifying the molecular structure to fine-tune the compound's properties for specific research applications, such as improving biological selectivity or solubility. In the development of a pyrrolo[2,3-c]pyridine-2-carboxamide derivative, systematic modifications were made to enhance its selectivity for the second bromodomain (BD2) of the BET protein family. acs.org It was observed that monoalkylation of a primary amide with an ethyl group slightly improved BD2 selectivity, whereas dialkylation completely altered the selectivity profile, favoring the first bromodomain (BD1). acs.org Further optimization revealed that introducing a 2,6-dimethyl phenyl group was crucial for achieving over 100-fold BD2 selectivity while maintaining potent cellular activity. acs.org
Optimization strategies also address challenges like poor metabolic stability and solubility. In the development of 1H-indole-2-carboxamides, a related class of compounds, medicinal chemistry strategies were employed to improve these drug metabolism and pharmacokinetic (DMPK) properties. nih.gov For example, bridging morpholine (B109124) and pyridine rings with a methylene (B1212753) linker was explored, which partially impacted potency but led to an improvement in solubility and metabolic stability. nih.gov These examples highlight the iterative process of structural modification and property assessment that is central to optimizing compounds for research purposes.
Coordination Chemistry of Pyridine 2 Carboxamide Ligands
Ligand Design and Chelation Properties of N-Ethyl Pyridine-2-Carboxamide Systems
The introduction of an ethyl group at the nitrogen atom of the carboxamide functionality in pyridine-2-carboxamide imparts specific steric and electronic effects that influence the chelation behavior and the architecture of the resulting metal complexes.
A notable example of a sophisticated ligand architecture derived from N-ethyl pyridine-2-carboxamide is the pentadentate ligand N,N-bis(2-pyridylmethyl)amine-N-ethyl-2-pyridine-2-carboxamide, often abbreviated as PaPy3H. acs.orgacs.orgepa.govnih.govacs.org This ligand is designed based on the tripodal tris(2-pyridylmethyl)amine (B178826) (TPA) framework, where one of the picolyl arms is replaced by an N-ethyl-2-pyridine-2-carboxamide moiety. acs.org This design creates a ligand with five potential donor atoms: the tertiary amine nitrogen, two pyridyl nitrogens from the bis(2-pyridylmethyl)amine unit, the pyridyl nitrogen of the pyridine-2-carboxamide part, and the deprotonated carboxamido nitrogen. acs.orgacs.org
The synthesis of such multidentate ligands allows for the creation of a specific coordination environment around a metal center, often resulting in monomeric complexes with a single metal ion. acs.org The tripodal nature of the ligand framework can enforce a particular geometry, influencing the reactivity of the metal complex. For instance, the PaPy3H ligand has been instrumental in the synthesis of iron complexes that model aspects of non-heme iron enzymes. acs.orgnih.gov The ligand's structure provides a five-coordinate environment, leaving a sixth coordination site available for binding exogenous ligands like nitric oxide (NO) or carbon monoxide (CO). acs.orgepa.gov
The flexibility of the ethyl group and the rotational freedom of the pyridyl arms allow the ligand to accommodate various metal ions with different preferred coordination numbers and geometries. This adaptability is a key feature in the design of functional metal complexes. Other multidentate ligands incorporating the pyridine-2-carboxamide unit have also been developed, showcasing the versatility of this building block in coordination chemistry. researchgate.netrsc.org
A critical aspect of the chelating behavior of N-ethyl pyridine-2-carboxamide and its derivatives is the deprotonation of the carboxamide proton (the 'H' in PaPy3H) upon metal coordination. acs.orgepa.gov In the presence of a metal ion and a suitable base, the amide proton is lost, and the nitrogen atom coordinates directly to the metal center. This deprotonation results in a strong, anionic nitrogen donor, which significantly influences the electronic properties of the metal complex.
The coordination of the deprotonated carboxamido nitrogen has several important consequences:
Stabilization of Higher Oxidation States: The strong sigma-donating character of the anionic carboxamido nitrogen can stabilize higher oxidation states of the coordinated metal ion. For example, in iron complexes of PaPy3H, the Fe(III) oxidation state is readily accessible and stable. acs.orgacs.org
Creation of a Specific Ligand Field: The inclusion of the carboxamido nitrogen in the coordination sphere creates a unique ligand field environment around the metal ion, which in turn dictates the spectroscopic and magnetic properties of the complex.
Influence on Reactivity: The presence of the coordinated carboxamido nitrogen can affect the reactivity of the metal center. For instance, it has been shown to play a role in the sensitivity of Mn(II) complexes to oxidation and their reactivity towards nitric oxide. acs.org
Formation and Structural Characterization of Metal Complexes
The versatile chelating properties of N-ethyl pyridine-2-carboxamide based ligands enable the formation of a wide array of metal complexes with diverse structures and properties.
Ligands incorporating the N-ethyl pyridine-2-carboxamide moiety, such as PaPy3H, have been shown to form stable complexes with a range of first-row transition metals.
Copper(II): Copper(II) complexes of ligands containing the pyridine-2-carboxamide unit have been synthesized and characterized. researchgate.netrsc.orgresearchgate.net The interaction of N-alkyl-pyridine-2-carboxamides with copper(II) has been studied, revealing the formation of various complex species depending on the solvent and counter-ion. researchgate.net
Manganese(II) and Manganese(III): The PaPy3H ligand has been used to synthesize both Mn(II) and Mn(III) complexes. The Mn(II) complex, [Mn(PaPy3)(H2O)]+, is sensitive to oxygen and can be oxidized to the corresponding Mn(III) species. acs.org The deprotonated carboxamido nitrogen is crucial for this reactivity. acs.org
Iron(II) and Iron(III): An extensive range of iron complexes with PaPy3H has been explored. This includes low-spin Fe(III) complexes, acs.org as well as Fe(II) carbonyl and nitrosyl complexes. acs.orgepa.govnih.gov These complexes serve as models for understanding the chemistry of non-heme iron centers in biological systems. acs.orgnih.gov
Cobalt(II) and Nickel(II): The formation of cobalt and nickel complexes with pyridine-2-carboxamide ligands is also well-established, often resulting in octahedral or pseudo-octahedral geometries. acs.org
Zinc(II): Zinc(II) readily forms complexes with N-donor ligands like those containing the pyridine-2-carboxamide framework. These complexes are often used as diamagnetic analogs for spectroscopic studies. researchgate.net
The formation of these complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The isolation of a specific complex often depends on the reaction conditions, such as the metal-to-ligand ratio, the pH of the solution, and the presence of coordinating counter-ions.
The coordination geometry of the metal complexes formed with N-ethyl pyridine-2-carboxamide based ligands is largely dictated by the denticity of the ligand and the electronic preferences of the metal ion.
For the pentadentate PaPy3H ligand, the metal ion is typically encapsulated by the five donor atoms of the ligand, resulting in a five-coordinate geometry, which can be distorted square pyramidal or trigonal bipyramidal. acs.orgacs.org A sixth coordination site often remains available for binding a solvent molecule or another small ligand. acs.orgacs.org This results in a six-coordinate, often distorted octahedral, geometry. researchgate.netresearchgate.net
For example, in the complex [Fe(PaPy3)(CH3CN)]2+, the iron center is coordinated to the five nitrogen atoms of the deprotonated PaPy3- ligand and one nitrogen atom from an acetonitrile (B52724) molecule, resulting in a distorted octahedral geometry. acs.org The tripodal nature of the ligand can also lead to specific stereoisomers. For instance, in octahedral complexes, facial (fac) or meridional (mer) isomers can be formed depending on the arrangement of the donor atoms. researchgate.net The flexibility of the ligand backbone allows it to adapt to the preferred coordination geometry of the metal ion. researchgate.net
Table 1: Selected Bond Lengths in Metal Complexes of Deprotonated PaPy3H (PaPy3-)
| Complex | Metal-N(pyridyl) (Å) | Metal-N(amine) (Å) | Metal-N(amido) (Å) | Reference |
| [Fe(PaPy3)(MeCN)]2+ | 2.103(4) - 2.179(4) | 2.100(4) | 1.930(3) | acs.org |
| [Mn(PaPy3)(H2O)]+ | 2.215(4) - 2.304(4) | 2.274(4) | 2.062(4) | acs.org |
| [Mn(PaPy3)(Cl)]+ | 2.181(3) - 2.256(3) | 2.203(3) | 2.001(3) | acs.org |
Note: The table presents a selection of bond lengths to illustrate the coordination environment. The ranges for Metal-N(pyridyl) reflect the different pyridyl groups within the ligand.
A variety of spectroscopic techniques are employed to characterize the metal centers in complexes with N-ethyl pyridine-2-carboxamide ligands.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the coordination of the carboxamide group. Upon deprotonation and coordination of the amide nitrogen, the C=O stretching frequency (νCO) is typically shifted to lower wavenumbers compared to the free ligand. For example, the νCO for the Fe(II) carbonyl complex [(PaPy3)Fe(CO)]+ is observed at 1972 cm-1. epa.gov
NMR Spectroscopy: For diamagnetic complexes, such as those of Zn(II) or low-spin Fe(II) and Mn(I), 1H and 13C NMR spectroscopy provides detailed information about the structure of the ligand in the coordinated state. acs.orgepa.gov The clean 1H NMR spectrum of the diamagnetic nitrosyl complex [(PaPy3)Fe(NO)]2+ confirms its S=0 ground state. acs.orgnih.gov
UV-Vis Spectroscopy: The electronic transitions in the UV-Vis region provide information about the d-orbital splitting and the coordination geometry of the metal ion. These spectra are often used to monitor the formation of complexes and their reactions in solution.
Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, these techniques are crucial for determining the spin state of the metal center. For instance, variable-temperature magnetic susceptibility measurements and EPR spectroscopy were used to establish the S=1/2 spin state of the {Fe-NO}7 nitrosyl complex [(PaPy3)Fe(NO)]+. acs.org Similarly, the paramagnetic {MnNO}5 nitrosyl [Mn(PaPy3)(NO)]2+ exhibits an S=1/2 ground state. acs.org
These characterization methods, often used in combination, provide a comprehensive picture of the electronic and geometric structure of the metal complexes, which is essential for understanding their reactivity and potential applications.
Table 2: Spectroscopic Data for Selected Metal Complexes of PaPy3H
| Complex | Technique | Key Observation | Inferred Property | Reference |
| (PaPy3)Fe(CO) | IR | ν(CO) at 1972 cm-1 | Fe(II)-CO bond | epa.gov |
| (PaPy3)Fe(NO)2 | 1H NMR | Clean, sharp signals | Diamagnetic, S=0 | acs.orgnih.gov |
| (PaPy3)Fe(NO) | EPR | Signal at g ≈ 2.00 | Paramagnetic, S=1/2 | acs.org |
| Mn(PaPy3)(NO) | IR | ν(NO) at 1668 cm-1 | {Mn-NO}6 nitrosyl | acs.org |
| Mn(PaPy3)(NO)2 | Magnetic Susceptibility | S=1/2 | {MnNO}5 nitrosyl | acs.org |
Thermodynamic and Kinetic Investigations of Metal-Ligand Interactions
The thermodynamic stability and kinetic reactivity of metal complexes are fundamental to their application. For complexes of pyridine-2-carboxamide ligands, these properties are influenced by a delicate interplay of factors including the nature of the metal ion, the solution's pH, and the specific structure of the ligand.
The stability of metal complexes is quantified by their stability constants (log β), which describe the equilibrium of the complex formation. Studies on binary systems, containing a metal ion and a ligand, provide foundational knowledge of the metal-ligand affinity.
For the ligand N,N-Bis(2-pyridylmethyl)-amine-N-ethyl-2-pyridine-2-carboxamide, stability constants for binary complexes with several divalent metal ions have been determined in an ethanol-aqueous solution at 25°C using pH potentiometric titration. researchgate.net The results indicated a stability order of Co(II) < Cu(II) < Zn(II). researchgate.net This deviation from the typical Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn), where copper(II) complexes are generally the most stable, suggests an unusual coordination geometry or electronic effect in the copper complex. researchgate.net
Ternary systems, which include a metal ion and two different ligands, are crucial in many biological and catalytic processes. While specific data for ternary systems involving ethyl-b]pyridine-2-carboxamide is limited, the principles of their formation are well-established. The formation of ternary complexes can be influenced by factors such as the stability of the initial binary complexes and the nature of the interacting ligands. science.gov For instance, in some systems, the formation of a ternary complex is a stepwise process, where the stability is highly dependent on the properties, such as the pKa, of the components involved. jyu.fi
Table 1: Stability Constants of Binary Metal Complexes with N,N-Bis(2-pyridylmethyl)-amine-N-ethyl-2-pyridine-2-carboxamide
This interactive table provides the stability constants (log β) for binary complexes. The deviation from the Irving-Williams series is a key finding.
| Metal Ion | Stability Constant (log β) | Reference |
|---|---|---|
| Co(II) | < Value for Cu(II) | researchgate.net |
| Cu(II) | Value available in source | researchgate.net |
| Zn(II) | > Value for Cu(II) | researchgate.net |
Several factors critically influence the affinity of pyridine-2-carboxamide ligands for metal ions.
pH: The pH of the solution is a dominant factor, primarily because the carboxamide group can be deprotonated to form a more strongly coordinating carboxamido-N donor. acs.org The protonation state of the ligand significantly affects its ability to bind metal ions. nih.gov For example, the reaction of the pentadentate ligand N,N-bis(2-pyridylmethyl)amine-N-ethyl-2-pyridine-2-carboxamide (PaPy3H) with a Mn(II) center to form a nitrosyl complex is dependent on the ligation of at least one deprotonated carboxamido nitrogen. acs.orgescholarship.org This highlights the necessity of a specific pH range to facilitate deprotonation and subsequent complexation.
Metal Ion Properties: The properties of the metal ion, such as its charge, size, and preferred coordination geometry, are crucial. nih.gov The ligand's flexible structure can accommodate various metal ions, but the stability of the resulting complex varies. For instance, the high charge-to-radius ratio of Fe(III) makes it form high-affinity complexes with hard oxygen ligands. nih.gov The electronic configuration of the metal also plays a role; for example, the formation of a stable diamagnetic {Mn-NO}⁶ nitrosyl complex involves a low-spin Mn(II) center. acs.orgescholarship.org
Ligand Structure: The structure of the ligand itself is a key determinant of binding affinity. The chelate effect, where a polydentate ligand forms multiple bonds to a single metal ion, leads to significantly more stable complexes compared to those formed with monodentate ligands. nih.gov Modifications to the ligand framework, such as introducing substituents on the pyridine (B92270) rings, can alter the electronic properties (basicity) of the donor atoms and thus tune the metal binding affinity. mdpi.com For instance, replacing a pyridine group with a quinoline (B57606) moiety in a related ligand framework was shown to shift the absorption maximum of the resulting ruthenium nitrosyl complex, indicating an electronic perturbation of the metal center. nih.gov Similarly, the presence of a carboxamido nitrogen donor, as opposed to an imine nitrogen, was found to be crucial for the reactivity of an iron complex with nitric oxide. nih.gov
Catalytic Applications of Pyridine-2-Carboxamide Metal Complexes
The unique coordination environments provided by pyridine-2-carboxamide ligands enable their metal complexes to act as catalysts in a variety of important chemical transformations.
The development of efficient water oxidation catalysts is a critical step towards artificial photosynthesis. This process requires catalysts that can reach high-valent metal-oxo intermediates. While some pentapyridyl metal complexes have been investigated for water oxidation, their efficacy is often limited by catalyst instability. acs.orgdiva-portal.org For any proposed mechanism, reaching at least a metal(IV) state is considered necessary to facilitate O-O bond formation. acs.orgdiva-portal.org In one study involving pentapyridyl complexes of Mn, Fe, Co, and Ni, only an iron complex, [Fe(Py5OMe)Cl]⁺, showed significant catalytic activity for water oxidation. However, this activity was attributed to the complex's degradation into catalytically active amorphous iron oxide/hydroxide, which itself was unstable. acs.orgdiva-portal.org This highlights a major challenge in this field: designing ligand frameworks that are robust enough to stabilize the required high-valent intermediates under catalytic conditions.
Pyridine-2-carboxamide scaffolds are exceptionally useful for creating synthetic analogs of metalloenzyme active sites. researchgate.net These models provide valuable insights into the structure, spectroscopy, and function of the native enzymes. mit.edu
A notable example is the modeling of the active site of iron-containing nitrile hydratase. Researchers have successfully synthesized iron(III) complexes using ligands that feature both carboxamido nitrogen and thiolato sulfur donors, mimicking the coordination environment of the enzyme. acs.orgresearchgate.net These synthetic analogs have helped to explain the redox behavior of the iron center in the enzyme and the role of the ligated groups. acs.org Similarly, cobalt complexes with polypyridine ligands have been synthesized to mimic the function of phenoxazinone synthase, demonstrating catalytic activity in the oxidation of o-aminophenol. rsc.org The design of these model complexes allows for a systematic study of how the ligand environment influences the reactivity of the metal center.
Metal nitrosyl complexes containing pyridine-2-carboxamide ligands have emerged as promising photolabile nitric oxide (NO) donors. The manganese complex [Mn(PaPy3)(NO)]ClO4, derived from N,N-bis(2-pyridylmethyl)amine-N-ethyl-2-pyridine-2-carboxamide (PaPy3H), is a key example. acs.orgescholarship.org This complex is stable in the dark but rapidly releases NO upon illumination with low-intensity visible light. escholarship.orgnih.gov
The mechanism of NO photorelease is attributed to the electronic structure of the complex, which is best described as a Mn(I)-NO⁺ species with strong π-backbonding from the metal to the NO⁺ ligand. acs.org The presence of the deprotonated carboxamido nitrogen in the coordination sphere is essential for both the formation of the nitrosyl complex and its photolability. acs.orgescholarship.org These photoactive nitrosyls have demonstrated biological activity, such as the light-dependent activation of soluble guanylate cyclase (sGC), leading to vasorelaxation, which underscores their potential as tools for studying rapid biological reactions involving NO. nih.gov
Table 2: Properties of Photolabile Manganese Nitrosyl Complexes
This interactive table summarizes the key photophysical properties of manganese nitrosyl complexes with pyridine-2-carboxamide based ligands. The quantum yield (Φ) indicates the efficiency of NO release upon illumination.
| Complex | Ligand | λmax (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| [Mn(PaPy3)(NO)]ClO4 | PaPy3H | 635 | Value available in source | nih.gov |
| [Mn(PaPy2Q)(NO)]ClO4 | PaPy2QH | 670 | Value available in source | nih.gov |
| Fe(PaPy3)(NO)2 | PaPy3H | 500-600 | 0.18 | nih.gov |
| Ru(PaPy3)(NO)2 | PaPy3H | 410 | 0.05 | nih.gov |
| Ru(PaPy2Q)(NO)2 | PaPy2QH | 420 | 0.17 | nih.gov |
Structure Activity Relationship Sar Studies of Ethyl Pyridine 2 Carboxamide Derivatives
Elucidation of Structural Features Governing Biological Activity
The biological activity of ethyl pyridine-2-carboxamide derivatives is intricately linked to their structural features. The pyridine (B92270) ring itself is a key pharmacophore, facilitating π-π stacking and hydrogen bond interactions with biological targets, which can enhance binding affinity. nih.gov The carboxamide linkage further contributes to molecular flexibility and provides opportunities for hydrogen bonding, which can improve target affinity and pharmacokinetic properties. mdpi.com
In the context of γ-secretase modulators for Alzheimer's disease, the replacement of an isoindolinone moiety with a picolinamide (B142947) (pyridine-2-carboxamide) moiety was a critical step in the discovery of orally active compounds. nih.gov This fundamental structural change, coupled with optimization of a benzyl (B1604629) group, significantly improved activity. nih.gov
For antitubercular agents, the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) scaffold has been investigated. Minor modifications to substituents at the 3, 4, and 6-positions of the thieno[2,3-b]pyridine (B153569) core, as well as the nature of the amide, were found to dynamically vary the activity against Mycobacterium tuberculosis. acs.org
Furthermore, in the development of Forkhead Box M1 (FOXM1) inhibitors for cancer therapy, the thieno[2,3-b]pyridine core is a crucial element. The presence of a halogen at position 4 of a phenyl ring attached to the carboxamide was hypothesized to be essential for interaction with the target protein. mdpi.com
Impact of Substituent Variations on Pharmacological Efficacy and Selectivity
The nature and position of substituents on the pyridine and associated rings have a profound impact on the pharmacological efficacy and selectivity of ethyl pyridine-2-carboxamide derivatives.
In the pursuit of γ-secretase modulators, optimization of a benzyl group attached to the core structure led to a significant enhancement in GSM activity and metabolic stability. nih.gov Specifically, the introduction of a biphenyl (B1667301) group resulted in a potent compound that effectively reduced Aβ42 levels. nih.gov
For antitubercular thieno[2,3-b]pyridine-2-carboxamides, substitutions on the phenyl ring of the amide moiety showed varied effects. While some substitutions like 3-pyridine, 4-fluorobenzene, 4-methoxybenzene, and 3,4-dimethoxybenzene resulted in no activity, others were found to be cytotoxic. acs.org This highlights the sensitive dependence of activity on the electronic and steric properties of the substituents.
In the case of antiproliferative pyridine derivatives, the presence and position of groups like -OMe, -OH, -C=O, and -NH2 were found to enhance activity against cancer cell lines. nih.gov Conversely, the presence of halogen atoms or bulky groups tended to decrease antiproliferative activity. nih.gov For instance, increasing the number of methoxy (B1213986) (-OMe) groups on the pyridine ring has been shown to decrease the IC50 value, indicating increased potency. nih.gov
The table below illustrates the impact of substituent variations on the antiproliferative activity of select pyridine derivatives.
| Derivative | Substituents | Cell Line | IC50 (µM) | Reference |
| 15 | CH3, COOEt | Not Specified | 0.18 | nih.gov |
| 16 | H, CN | Not Specified | 21.05 | nih.gov |
| 17 | OMe | Not Specified | 0.044 | nih.gov |
| 18 | H | Not Specified | 4.22 | nih.gov |
| 19 | OH | MCF7 | 4.75 | nih.gov |
| 20 | Two OH groups | MCF7 | 0.91 | nih.gov |
| 21 | OH and OMe groups | MCF7 | 3.78 | nih.gov |
Strategies for SAR Optimization in Drug Discovery Contexts
Several strategies are employed to optimize the SAR of ethyl pyridine-2-carboxamide derivatives in drug discovery. A primary approach involves the systematic modification of substituents at various positions of the core scaffold to enhance potency, selectivity, and pharmacokinetic properties.
One key strategy is the use of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties. The substitution of the isoindolinone moiety with a picolinamide in the development of γ-secretase modulators is a prime example of successful scaffold hopping. nih.govresearchgate.net
Another strategy is the exploration of different substitution patterns on appended aromatic rings. For instance, in the optimization of 6-(indol-2-yl)pyridine-3-sulfonamides as Hepatitis C virus (HCV) NS4B inhibitors, the focus was on identifying the optimal combination of substituents on the indole (B1671886) ring to limit in vivo oxidative metabolism and improve pharmacokinetics. researchgate.net
Computational techniques, such as molecular docking and the analysis of molecular electrostatic potential maps, are also invaluable tools for SAR optimization. nih.govmdpi.commdpi.com These methods help in understanding the binding interactions between the ligand and its target, guiding the design of more potent and selective compounds. mdpi.com For example, molecular docking studies were used to elucidate the key interactions of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives with the FOXM1 DNA-binding site. mdpi.com
Ligand Binding Affinity and Target Selectivity
The ligand binding affinity and target selectivity of ethyl pyridine-2-carboxamide derivatives are crucial determinants of their therapeutic potential. These properties are highly dependent on the specific structural features of the molecule and its interaction with the target protein.
In the development of γ-secretase modulators, the lead compound, 5-{8-[([1,1'-Biphenyl]-4-yl)methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl}-N-ethylpyridine-2-carboxamide, exhibited a potent IC50 value of 0.091 µM for the reduction of Aβ42 levels and showed no inhibition of CYP3A4, indicating good selectivity. nih.gov
For cannabinoid receptor 2 (CB2R) ligands, a series of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides demonstrated high affinity and selectivity. Ten new compounds were identified as potent and selective CB2R ligands with Ki values ranging from 0.45 to 48.46 nM and CB1/CB2 selectivity indices ranging from over 206 to over 4739. mdpi.com This high selectivity is critical for avoiding the psychoactive effects associated with CB1 receptor activation. mdpi.com
The following table summarizes the binding affinities and selectivity of representative pyrazolo[4,3-b]pyridine-6-carboxamide derivatives for cannabinoid receptors.
| Compound | CB1R Ki (nM) | CB2R Ki (nM) | Selectivity Index (CB1/CB2) | Reference |
| 26 | 115.63 | <200 | >70 | mdpi.com |
| 35 | 102.30 | <200 | >70 | mdpi.com |
| 54 | Not active | 0.45 - 48.46 | >206 - >4739 | mdpi.com |
| 55 | Not active | 0.45 - 48.46 | >206 - >4739 | mdpi.com |
The functional activity of these compounds was also found to be dependent on the substitution pattern on the pyrazole (B372694) ring, with some acting as inverse agonists and others as agonists. mdpi.com
Mechanistic Investigations of Biological Activity of Ethyl Pyridine 2 Carboxamide Derivatives
Enzyme Inhibition Mechanisms
The structural framework of ethyl pyridine-2-carboxamide has been successfully modified to target various enzymes implicated in a range of diseases. These derivatives function through precise molecular interactions, including allosteric modulation, covalent modification of active sites, and chelation of metallic cofactors.
Gamma-Secretase Modulation by N-Ethylpyridine-2-carboxamide Derivatives
In the context of Alzheimer's disease, derivatives of N-ethylpyridine-2-carboxamide have emerged as potent gamma-secretase modulators (GSMs). nih.gov The mechanism does not involve direct inhibition of the enzyme but rather an allosteric modulation. nih.gov These compounds bind to presenilin, the catalytic subunit of the γ-secretase complex, inducing a conformational change. nih.gov This change alters the processing of the amyloid precursor protein (APP), selectively reducing the production of the pathogenic amyloid-β42 (Aβ42) peptide, which is a primary component of amyloid plaques in the brain. nih.govebi.ac.uk
A key discovery involved replacing the isoindolinone moiety of a lead compound with a picolinamide (B142947) (N-ethyl-pyridine-2-carboxamide) structure, which blocked metabolism without altering the necessary planar structure. ebi.ac.uk Further optimization led to the development of compounds like 5-{8-[([1,1'-Biphenyl]-4-yl)methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl}-N-ethylpyridine-2-carboxamide, which potently reduces Aβ42 levels. nih.gov
| Compound | Target | Mechanism | IC50 |
| 5-{8-[([1,1'-Biphenyl]-4-yl)methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl}-N-ethylpyridine-2-carboxamide (1v) | γ-Secretase | Allosteric modulation, reducing Aβ42 production | 0.091 µM nih.govnih.gov |
| N-ethylpyrazole 4 | γ-Secretase | Allosteric modulation, reducing Aβ42 production | 63 nM ebi.ac.uk |
Viral Protease Inhibition (e.g., SARS-CoV 3CLpro)
Pyridine (B92270) carboxamide and related ester derivatives have been identified as effective inhibitors of the 3C-like protease (3CLpro), an enzyme essential for the replication of coronaviruses, including SARS-CoV and SARS-CoV-2. researchgate.netscispace.com The primary mechanism of action is the covalent inhibition of the enzyme's active site. nih.gov
The catalytic dyad of 3CLpro consists of a cysteine (Cys145) and a histidine (His41). scispace.com The sulfur atom of Cys145 acts as a nucleophile, attacking the carbonyl group of the inhibitor's ester or amide functionality. nih.gov This process leads to the formation of a stable, covalent bond between the enzyme and the inhibitor, effectively acylating the active site cysteine and rendering the protease inactive. scispace.comnih.gov Structure-activity relationship studies have shown that the position of the ester or carboxamide group on the scaffold is critical for potent inhibitory activity. scispace.comnih.gov
| Compound/Derivative Class | Target | Mechanism | IC50 |
| Indole (B1671886) 5-chloropyridinyl ester derivative (9a) | SARS-CoV-2 3CLpro | Covalent modification of catalytic Cys145 | 160 nM nih.gov |
| 5-chloropyridinyl ester at indole position 4 (Analog 38) | SARS-CoV-1 3CLpro | Covalent modification of catalytic Cys145 | 30 nM nih.gov |
| Isatin derivative (26) | SARS-CoV-1 3CLpro | Noncovalent reversible interaction with active site | 0.37 µM nih.gov |
Proline Dehydrogenase Inhibition
Proline dehydrogenase (PRODH), also known as proline oxidase (POX), is a mitochondrial flavoenzyme that catalyzes the first step of proline catabolism. nih.gov This enzyme is a target in cancer metabolism, as its inhibition can impair metastasis formation in certain cancer models. nih.gov The primary mechanism for inhibition involves compounds that act as proline analogues, competing with the natural substrate. nih.govfrontiersin.org
While extensive research exists on proline analogues like N-propargylglycine and S-(–)-tetrahydro-2-furoic acid as PRODH inhibitors, there is currently limited direct evidence in the reviewed literature specifically linking ethyl pyridine-2-carboxamide derivatives to PRODH inhibition. nih.govnih.govresearchgate.net The established mechanism for other inhibitors often involves either competitive binding at the active site or covalent, mechanism-based inactivation where an "inactivator" molecule reacts with the FAD cofactor after being activated by the enzyme. nih.gov The substitution of the carboxylate group with an amide has been shown to decrease inhibition in some proline-like scaffolds, suggesting that the carboxamide moiety might not be optimal for interacting with the PRODH active site, which favors a carboxylate group for essential interactions. nih.gov
Urease Inhibition
Derivatives of pyridine carboxamide and the related carbothioamides have demonstrated significant potential as inhibitors of urease, a nickel-dependent metalloenzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori. The inhibitory mechanism is centered on the interaction with the two nickel ions (Ni2+) located in the enzyme's active site.
These inhibitors act as chelating agents, where electronegative atoms like oxygen, nitrogen, and sulfur from the carboxamide or carbothioamide group form coordination bonds with the nickel ions. This interaction blocks the active site, preventing the binding and subsequent hydrolysis of urea. Molecular docking studies have confirmed that these compounds engage in hydrogen bonding and π-π stacking interactions within the active site, further stabilizing the enzyme-inhibitor complex. The nature and position of substituents on the pyridine ring significantly influence the inhibitory potency.
| Compound | Target | Mechanism | IC50 |
| 5-chloropyridine-2 yl-methylene hydrazine (B178648) carbothioamide (Rx-6) | Urease | Chelation of Ni2+ ions in the active site | 1.07 µM |
| pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) | Urease | Chelation of Ni2+ ions in the active site | 2.18 µM |
| Pyridylpiperazine derivative (5b) | Urease | Chelation of Ni2+ ions in the active site | 2.0 µM |
Modulation of Inflammatory Pathways
The pyridine carboxamide scaffold is present in various compounds that modulate inflammatory responses. These derivatives can influence multiple signaling pathways involved in inflammation. For example, some N-substituted-indole-2-carboxamides have shown the ability to inhibit carrageenan-induced edema, a common model for acute inflammation.
More specific mechanisms have been elucidated for complex derivatives. The compound ABBV-744, which incorporates a pyridine-carboxamide core, acts as a selective inhibitor of the second bromodomain (BD2) of BET (Bromodomain and Extra-Terminal) proteins. Its anti-neuroinflammatory effect has been linked to the suppression of the JAK-STAT signaling pathway. It achieves this by reducing the expression of key transcription factors, thereby mitigating the inflammatory cascade. Other pyridine-containing compounds are known to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.
Receptor Interaction Studies (e.g., Neurotransmitter Systems)
Research has demonstrated that pyrazolo[1,5-a]pyridine-2-carboxamide (B1394945) derivatives can act as potent and selective ligands for the dopamine (B1211576) D3 receptor, a target for neurological and psychiatric disorders. Similarly, hybrid molecules linking an N-(2,3-dichlorophenyl)piperazine nucleus to a carboxamide scaffold via a butyl chain also show high affinity for the D3 receptor.
Furthermore, other pyridine derivatives, such as 2-Methyl-6-(phenylethynyl)pyridine (MPEP) and 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), function as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). These compounds bind to a site on the receptor distinct from the glutamate binding site, reducing the receptor's response to its natural ligand.
| Compound/Derivative Class | Target Receptor | Mode of Interaction | Affinity (Ki) |
| Pyrazolo[1,5-a]pyridinyl carboxamide ([18F]2) | Dopamine D3 | Ligand (Agonist/Antagonist) | 0.31 nM |
| Hybrid N-(2,3-dichlorophenyl)piperazine-carboxamide (Compound 3) | Dopamine D3 | Ligand (Agonist/Antagonist) | 0.28 nM |
| 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) | mGluR5 | Negative Allosteric Modulator (NAM) | Activity dependent on system |
Modulation of Specific Biological Pathways
Derivatives of pyridine-2-carboxamide have been shown to modulate a variety of biological pathways, leading to activities such as anticancer, antimicrobial, and anti-inflammatory effects. researchgate.net The specific biological activity is often dictated by the nature and position of substituents on the pyridine and carboxamide moieties.
Research into N-substituted 1H-indole-2-carboxamides has revealed their potential as anticancer agents by inhibiting the proliferation of various human cancer cell lines, including breast cancer (MCF-7), leukemia (K-562), and colon cancer (HCT-116). mdpi.com The mechanism often involves the inhibition of key enzymes or proteins critical for cancer cell survival and progression. For instance, some carboxamide derivatives have been investigated as inhibitors of topoisomerase–DNA complexes, PI3Kα, and EGFR, which are all crucial targets in cancer therapy. mdpi.com Similarly, quinoline-based derivatives have been identified as potent inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis and a key target in cancer and inflammatory diseases. nih.gov
In the realm of infectious diseases, imidazo[1,2-a]pyridine-3-carboxamides have emerged as potent agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.org These compounds often target the QcrB subunit of the cytochrome bc1 complex, a critical component of the electron transport chain, thereby disrupting cellular respiration. rsc.org The structure-activity relationship (SAR) studies indicate that modifications at the C2 and C6 positions of the imidazo[1,2-a]pyridine (B132010) ring, as well as the nature of the carboxamide substituent, significantly influence their anti-TB activity. rsc.org
Furthermore, certain pyridine carboxamide derivatives have been explored for their insecticidal properties, demonstrating effects on the biological parameters of insects like Aphis gossypii. nih.gov These compounds can alter nymphal instar duration, generation time, and adult longevity, suggesting interference with essential physiological pathways in the target insects. nih.gov
Table 1: Biological Pathway Modulation by Pyridine-2-Carboxamide Derivatives
| Compound Class | Target Pathway/Enzyme | Biological Activity | Cell Lines/Organisms | Reference |
|---|---|---|---|---|
| N-substituted 1H-indole-2-carboxamides | Topoisomerase-DNA, PI3Kα, EGFR | Anticancer | MCF-7, K-562, HCT-116 | mdpi.com |
| 4-Quinoline Carboxylic Acids | Dihydroorotate Dehydrogenase (DHODH) | Anticancer | HCT-116, MIA PaCa-2 | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | QcrB (cytochrome bc1 complex) | Anti-tuberculosis | Mycobacterium tuberculosis | rsc.org |
| Thieno[2,3-b]pyridines | Not specified | Insecticidal | Aphis gossypii | nih.gov |
Molecular Interactions at Biological Target Sites
The biological efficacy of ethyl pyridine-2-carboxamide derivatives is fundamentally governed by their molecular interactions with their respective biological targets. The carboxamide linkage itself is significant as it enhances molecular flexibility and provides opportunities for hydrogen bonding, which can improve target affinity. mdpi.com
Molecular docking studies have provided valuable insights into these interactions. For example, in the case of N-substituted 1H-indole-2-carboxamides as anticancer agents, docking studies revealed favorable binding interactions within the active sites of topoisomerase–DNA, PI3Kα, and EGFR. mdpi.com These interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The pyridine ring and other aromatic moieties in the derivatives frequently engage in π-π stacking with aromatic residues in the target protein, while the carboxamide group can act as both a hydrogen bond donor and acceptor.
In the context of anti-tuberculosis agents, molecular docking of imidazo[1,2-a]pyridine-3-carboxamides with the InhA enzyme has shown good inhibitory potential. rsc.org Similarly, for thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives designed as Forkhead Box M1 (FOXM1) inhibitors, molecular docking suggests a key role for residues Val296 and Leu289 in the DNA-binding site of FOXM1.
For pyridine carboxamide derivatives acting as urease inhibitors, docking studies have shown that hydrogen bonding, π-π interactions, and van der Waals forces are all involved in the inhibition of the urease enzyme. mdpi.com The specific interactions can be fine-tuned by the nature of the substituents on the pyridine ring. For instance, electron-donating or electron-withdrawing groups can alter the electronic distribution of the molecule, thereby influencing its binding affinity and inhibitory potency. mdpi.com
Table 2: Molecular Interactions of Pyridine-2-Carboxamide Derivatives
| Compound Derivative | Biological Target | Key Interacting Residues | Types of Interactions | Reference |
|---|---|---|---|---|
| N-substituted 1H-indole-2-carboxamides | Topoisomerase-DNA, PI3Kα, EGFR | Not specified | Hydrogen bonding, hydrophobic interactions | mdpi.com |
| Thieno[2,3-b]pyridine-2-carboxamides | Forkhead Box M1 (FOXM1) | Val296, Leu289 | Not specified | |
| Pyridine carboxamides | Urease | Not specified | Hydrogen bonding, π-π interactions, van der Waals | mdpi.com |
| 4-Quinoline Carboxylic Acids | Dihydroorotate Dehydrogenase (DHODH) | T63, Y356 | Water-mediated H-bond, H-bond | nih.gov |
Photorelease Mechanisms from Nitrosyl Complexes for Biological Studies
Ethyl pyridine-2-carboxamide derivatives can be incorporated as ligands in metal complexes, particularly with transition metals like ruthenium and manganese, to create photoactive compounds. These complexes, known as metal nitrosyls, can be designed to release nitric oxide (NO) upon irradiation with light, a property that is highly valuable for biological and medicinal applications. mdpi.comnih.gov The controlled release of NO allows for precise spatiotemporal delivery to biological targets, which is a significant advantage over systemic NO-releasing drugs. escholarship.org
The ligand N,N-bis(2-pyridylmethyl)amine-N-ethyl-2-pyridine-2-carboxamide (PaPy3H) has been used to synthesize ruthenium and manganese nitrosyl complexes that exhibit NO photorelease. mdpi.comacs.org For the ruthenium complex [Ru(PaPy3)(NO)]2+, theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to understand the photodissociation mechanism. Irradiation with light excites the complex to higher electronic states. The subsequent relaxation pathways can lead to the cleavage of the Ru-NO bond and the release of NO.
In manganese-nitrosyl complexes like [Mn(PaPy3)(NO)]+ and [Mn(PaPy2Q)(NO)]+ (where PaPy2Q- is N,N-bis(2-pyridylmethyl)amine-N-ethyl-2-quinoline-2-carboxamide), the Mn-NO bond is notably strong. acs.org The electronic structure is best described as Mn(I)-NO+. Upon irradiation in the UV region, NO is released through the direct excitation of dπ → π* charge transfer states. acs.org This is considered a direct mechanism. However, irradiation with lower energy visible or even near-infrared light can also trigger NO release through an indirect mechanism, which involves the thermal population of dissociative states from lower-lying excited states. acs.org
A static DFT study on various ruthenium nitrosyl complexes identified a triplet η2-NO side-on structure, denoted as 3MS2, as a key intermediate for NO photorelease. mdpi.com This suggests that partial photoisomerization to this metastable state is a prerequisite for NO release, possibly involving a sequential two-photon absorption mechanism. mdpi.com The efficiency of NO photorelease, quantified by the quantum yield (ΦNO), can be influenced by the ligand structure. For instance, replacing a pyridine group with a quinoline (B57606) group in the ligand can increase conjugation, enhance light absorptivity, and thereby improve the quantum yield of NO release. nih.gov
Table 3: Photorelease Properties of Nitrosyl Complexes with Pyridine-2-Carboxamide Ligands
| Complex | Ligand | Metal Center | Quantum Yield (ΦNO) | Wavelength (λirr) | Reference |
|---|---|---|---|---|---|
| [Fe(PaPy3)(NO)]2+ | PaPy3H | Iron | 0.185 | 500 nm | escholarship.org |
| [Fe(PaPy2Q)(NO)]2+ | PaPy2Q- | Iron | 0.258 | 500 nm | nih.gov |
| [Mn(PaPy3)(NO)]+ | PaPy3H | Manganese | Not specified | UV-vis-NIR | acs.org |
| [Ru(PaPy3)(NO)]2+ | PaPy3H | Ruthenium | Not specified | UV or visible |
Computational Chemistry and Theoretical Studies on Pyridine 2 Carboxamide Derivatives
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure and dynamic behavior of molecules over time. These techniques are particularly valuable for studying how pyridine-2-carboxamide derivatives interact with biological targets.
For instance, MD simulations have been employed to investigate the stability and binding affinity of styrylthieno[2,3-b]pyridine-2-carboxamide derivatives towards proteins like the SARS-CoV-2 main protease (Mpro). nih.govresearchgate.nettandfonline.com These simulations, often run for durations such as 100 nanoseconds, reveal that these compounds can form stable complexes within the active sites of proteins. nih.govresearchgate.net The analysis of these simulations helps identify critical interactions, such as hydrogen bonds and van der Waals forces, that are essential for maintaining the inhibitor within the protein's active pocket. nih.govresearchgate.nettandfonline.com
In the development of novel allosteric inhibitors for the SHP2 enzyme, molecular dynamics simulations have also been crucial. nih.gov By simulating the behavior of substituted pyridine (B92270) carboxamide derivatives in complex with the enzyme, researchers can predict binding modes and assess the stability of the interactions, guiding the design of more potent therapeutic agents. nih.gov Such studies often involve calculating binding free energies to quantify the affinity of the ligand for the protein. nih.govresearchgate.net
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, particularly atoms, molecules, and the solid state. mdpi.com It has become a ubiquitous tool for studying pyridine-2-carboxamide derivatives due to its balance of accuracy and computational cost. researchgate.netscispace.com DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the optimization of molecular geometries and the prediction of a wide range of electronic properties. scispace.comconsensus.appresearchgate.net
The optimized molecular structure derived from DFT calculations is frequently found to be in good agreement with experimental results from single-crystal X-ray diffraction. consensus.appbohrium.com This validation underscores the reliability of DFT in providing accurate molecular geometries. bohrium.com The theory is also applied to understand the bonding modes of these ligands in metal complexes, corroborating experimental observations of their coordination chemistry. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scispace.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability; a larger energy gap implies lower chemical reactivity and higher kinetic stability. mdpi.com
For pyridine-2-carboxamide derivatives, DFT calculations show that the HOMO and LUMO are often delocalized over the pyridine ring and the atoms of the carboxamide substituent. mdpi.com This delocalization indicates that the pyridine ring, along with the nitrogen and oxygen atoms of the amide group, are the primary active regions of the molecule. mdpi.com Global descriptors computed from HOMO-LUMO energies are used to analyze molecular reactivity. nih.govresearchgate.nettandfonline.com For example, in a study of 4-chloro-N-methylpyridine-2-carboxamide, the HOMO and LUMO energies were calculated to be -7.1572 eV and -1.9595 eV, respectively. researchgate.net
Table 1: Frontier Orbital Energies for Pyridine Carboxamide Derivatives
| Compound | Method/Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|---|
| 4-chloro-N-methylpyridine-2-carboxamide | B3LYP/6-311++G(d,p) | -7.1572 | -1.9595 | 5.1977 | researchgate.net |
| Pyridine-2-carboxamide | B3LYP/6-311++G (d, p) | - | - | - | mdpi.com |
Note: Data is extracted from different studies and direct comparison should be made with caution due to potential variations in computational models.
DFT calculations are a reliable method for predicting vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. beilstein-journals.org These theoretical spectra are compared with experimental data to aid in the assignment of spectral bands and to confirm molecular structures. researchgate.netnih.gov For 4-chloro-N-methylpyridine-2-carboxamide, a detailed interpretation of the vibrational spectra was achieved by combining FT-IR and FT-Raman spectroscopy with DFT calculations, supported by Potential Energy Distribution (PED) analysis. researchgate.net
Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental values. tandfonline.comresearchgate.net For instance, in the study of 2-chloro-6-methoxypyridine-4-carboxylic acid, the calculated proton NMR chemical shifts showed a fine correlation with the observed experimental shifts, validating the computed molecular structure. tandfonline.com
Understanding the charge distribution and intramolecular charge transfer (ICT) is crucial for predicting a molecule's reactivity and its non-linear optical properties. researchgate.net This is often accomplished through several DFT-based analyses.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). bohrium.com For pyridine carboxamide derivatives, MEP analysis typically reveals that negative potential is concentrated around the electronegative oxygen and nitrogen atoms, indicating these are the likely sites for electrophilic attack. nih.govtandfonline.commdpi.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular delocalization and donor-acceptor interactions. researchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy. This analysis helps to understand the stability conferred by charge delocalization and hyperconjugative interactions within the molecule. researchgate.netmdpi.comdoi.org
Charge Transfer in Excited States: Theoretical studies on related heterocyclic systems like oxazolo[4,5-b]pyridine (B1248351) and 1H-pyrrolo[2,3-b]pyridines have investigated excited-state intramolecular charge transfer (ESIPT) processes. researchgate.netacs.org These studies use time-dependent DFT (TD-DFT) to explore how the electronic distribution changes upon photoexcitation, which is fundamental to understanding the fluorescence and photostability of these compounds. acs.org
Quantum Chemical Calculations for Reactivity and Stability
Quantum chemical calculations provide a quantitative framework for assessing the reactivity and stability of molecules through various descriptors, often derived from DFT outputs. beilstein-journals.orgmdpi.com These reactivity indices help in understanding reaction mechanisms and predicting the chemical behavior of compounds. nih.govmdpi.comnih.gov
Key global reactivity descriptors include:
Hardness (η) and Softness (σ): Hardness is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while a molecule with a small gap is "soft." scispace.com
Electronegativity (χ): This measures the power of a molecule to attract electrons. scispace.com
Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.nettandfonline.com
Studies on the corrosion inhibition potential of pyridine derivatives have used these quantum chemical variables to predict their effectiveness. scispace.com It was found that a higher HOMO energy and lower LUMO energy generally correlate with better inhibition performance, as this facilitates the molecule's ability to donate electrons to and accept electrons from a metal surface. scispace.com Analysis of these parameters provides a theoretical basis for designing new molecules with enhanced reactivity or stability for specific applications. mdpi.com
Analytical and Spectroscopic Characterization Methods in Pyridine 2 Carboxamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of pyridine-2-carboxamide derivatives in solution. ukm.my It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework.
In ¹H NMR spectroscopy , the chemical shift (δ) of a proton is highly dependent on its electronic environment. For a typical pyridine-2-carboxamide scaffold, protons on the pyridine (B92270) ring appear in the aromatic region (typically δ 7.0-9.0 ppm). The amide (N-H) proton signal is often observed as a broad singlet at a downfield chemical shift, the exact position of which can be influenced by solvent and concentration. Protons of an ethyl group would appear in the aliphatic region, with the methylene (B1212753) (-CH₂-) protons deshielded by the adjacent atom (e.g., nitrogen or oxygen) compared to the methyl (-CH₃) protons, which typically appear as a triplet. For instance, in studies of N-(pyridin-2-carbonyl)pyridine-2-carboxamide, the pyridine protons resonate at δ 7.56-8.75 ppm, with the amide proton appearing far downfield at δ 13.03 ppm due to strong intramolecular hydrogen bonding. nih.gov
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl (C=O) carbon of the amide group is particularly characteristic, resonating at a downfield chemical shift (δ 160-180 ppm). Carbons of the pyridine ring appear in the aromatic region (δ 120-155 ppm). mdpi.com In N-(pyridin-2-carbonyl)pyridine-2-carboxamide, for example, the carbonyl carbon signal is at δ 162.65 ppm, while the pyridine carbons are observed between δ 123.49 and 149.15 ppm. nih.gov
The following table summarizes typical NMR data for pyridine-2-carboxamide derivatives based on reported findings.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | Pyridine-H | 7.0 - 9.0 | Specific shifts and coupling patterns depend on substituent positions. nih.govmdpi.com |
| Amide-NH | 8.0 - 13.0 | Often a broad singlet; position is solvent and concentration dependent. nih.gov | |
| Ethyl-CH₂- | ~3.5 - 4.5 | Chemical shift depends on the attached heteroatom. | |
| Ethyl-CH₃- | ~1.2 - 1.5 | Typically a triplet coupled to the -CH₂- protons. | |
| ¹³C | Amide C=O | 160 - 180 | Characteristic downfield signal. nih.govmdpi.com |
| Pyridine-C | 120 - 155 | Five or six signals depending on substitution. mdpi.commdpi.com | |
| Ethyl-CH₂- | ~40 - 60 | ||
| Ethyl-CH₃- | ~10 - 15 |
Data compiled from representative literature. nih.govmdpi.commdpi.com
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. In the analysis of complex derivatives like 3-aminothieno[2,3-b]pyridine-2-carboxamides, techniques such as COSY, HSQC, and HMBC are routinely employed. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is used to map out proton-proton connectivities within the pyridine ring and any attached alkyl chains. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms with their attached protons. This technique is essential for assigning the ¹³C signals based on the already assigned ¹H signals. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). It is invaluable for connecting different fragments of the molecule, for example, linking protons on the pyridine ring to the amide carbonyl carbon or to carbons in a fused ring system. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a primary technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. mdpi.com Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used.
ESI-MS is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺, allowing for the accurate determination of the molecular weight. nih.govrsc.org High-Resolution Mass Spectrometry (HRMS) can provide the elemental formula of the molecule with high accuracy. nih.govepfl.ch
EI-MS involves more energetic ionization, leading to extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint. For pyridine-2-carboxamide and its esters, the fragmentation is characteristic. A common pathway for methyl pyridine-2-carboxylate involves the loss of a methoxy (B1213986) radical (•OCH₃) to form an acylium ion ([M - •OCH₃]⁺), which then loses carbon monoxide (CO). tandfonline.com Another notable fragmentation for 2-substituted isomers is the loss of CH₂O from the molecular ion. tandfonline.com In more complex derivatives, the fragmentation provides clues to the structure of substituent groups. mdpi.com
| Ionization Method | Information Provided | Example Application |
| ESI-MS | Molecular weight (from [M+H]⁺, [M+Na]⁺) | Confirmation of product mass in the synthesis of tetrahydrothieno[3,2-c]pyridine derivatives. rsc.org |
| HRMS | Exact mass and elemental formula | Determination of the formula for 3-aminothieno[2,3-b]pyridine-2-carboxamides. nih.gov |
| EI-MS | Fragmentation pattern for structural analysis | Identification of pyridine carbothioamide derivatives through their characteristic fragments. mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ukm.my The absorption of IR radiation corresponds to specific vibrational modes of the chemical bonds.
For pyridine-2-carboxamides, the most prominent absorption bands are associated with the amide and pyridine moieties. nih.gov
N-H Stretching: The amide N-H stretching vibration typically appears in the region of 3100-3500 cm⁻¹. The exact position and shape of this band can indicate the extent of hydrogen bonding. In solid-state samples with strong intermolecular hydrogen bonds, this peak is often broad and shifted to a lower frequency. nih.govmdpi.com
C=O Stretching: The amide carbonyl (C=O) stretching vibration is a strong, sharp band usually found between 1650 and 1700 cm⁻¹. Its position can be affected by conjugation with the pyridine ring and by hydrogen bonding. ukm.mytandfonline.com For example, in co-crystals of pyridine-2-carboxamide, the formation of hydrogen bonds leads to a red shift (a shift to lower wavenumber) of the N-H stretching vibration. nih.gov
Pyridine Ring Vibrations: C=C and C=N stretching vibrations of the pyridine ring occur in the 1400-1600 cm⁻¹ region.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | References |
| N-H Stretch | Amide | 3100 - 3500 | mdpi.comnih.gov |
| C=O Stretch | Amide I | 1650 - 1700 | ukm.mytandfonline.com |
| N-H Bend | Amide II | 1525 - 1550 | ukm.my |
| C=N/C=C Stretch | Pyridine Ring | 1400 - 1600 | nih.gov |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and torsion angles, confirming the molecular conformation and configuration. nih.govrsc.org
For pyridine-2-carboxamide derivatives, crystallographic studies reveal key structural features:
Conformation: The planarity of the molecule and the orientation of the carboxamide group relative to the pyridine ring are determined. For instance, studies on N-(pyridine-2-carbonyl)pyridine-2-carboxamides have shown that the molecules can be nearly planar or significantly twisted, depending on the substituents. iucr.org
Intermolecular Interactions: It provides a detailed map of non-covalent interactions, such as hydrogen bonds and π–π stacking, which dictate the crystal packing. In many pyridine-2-carboxamide structures, amide N-H protons act as hydrogen bond donors, while the carbonyl oxygen and pyridine nitrogen atoms act as acceptors, leading to the formation of supramolecular architectures like dimers or chains. nih.goviucr.org
| Compound Family | Space Group | Key Structural Feature | Reference |
| Pyridine-2,6-dicarboxamides | P2₁/n or P2₁/c | Conformational differences (planar vs. skew) observed. | mdpi.com |
| N-(pyridine-2-carbonyl)pyridine-2-carboxamides | I2/a | Molecular structure can be non-planar with significant dihedral angles between rings. | iucr.org |
| Pyridine-2-carboxamide Co-crystals | P-1, C2/c | Extensive hydrogen bonding networks dictate crystal packing. | nih.gov |
Advanced Spectroscopic Techniques
Beyond the core methods, other advanced techniques provide further characterization.
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the compounds and detect phase transitions or the presence of solvate molecules (e.g., water). These methods were used alongside crystallographic and spectroscopic analysis of pyridine-2-carboxamide co-crystals. nih.gov
Computational Studies: Density Functional Theory (DFT) calculations are increasingly used in conjunction with experimental data. DFT can predict molecular geometries, vibrational frequencies (IR and Raman), and NMR chemical shifts. Comparing calculated spectra with experimental ones aids in the definitive assignment of vibrational modes and provides deeper insight into the electronic structure of the molecule. tandfonline.comresearchgate.net
X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing
X-ray Absorption Spectroscopy (XAS) is a powerful technique for investigating the local geometric and electronic structure of a specific element within a compound. In the context of pyridine-2-carboxamide research, XAS, particularly at the K-edge and L-edge of coordinated metal ions, provides detailed insights into the coordination environment, oxidation state, and covalency of the metal-ligand bonds.
One area of significant research has been the study of transition metal complexes with pyridine-2-carboxamide-based ligands. For instance, X-ray K-absorption near-edge structure (XANES) studies have been conducted on copper(II) complexes incorporating pyridine-2-carboxamide and amino acids. nih.gov These studies allow for the determination of key parameters such as the K-absorption edge energy (EK), the energy of the principal absorption maximum (EA), edge width, and effective nuclear charge, which collectively help in characterizing the electronic environment of the copper center. nih.gov
Similarly, synchrotron-based X-ray spectroscopy has been employed to investigate rare-earth molecular systems, such as lanthanum(III) tris(2,6-pyridine dicarboxamide) [La(pcam)3]. rsc.org In such studies, XAS at the M4,5 absorption edges of the lanthanum ion, corresponding to transitions from the 3d to 4f orbitals, provides a sensitive probe of the local electronic structure. rsc.org The fine features in the XANES spectra can be correlated with the coordination geometry and the nature of the bonding between the lanthanum ion and the pyridine-2-carboxamide ligands.
The application of XAS extends to understanding the degree of covalent mixing between metal d-orbitals and ligand orbitals, a property known as differential orbital covalency. edinst.com By analyzing the pre-edge features in K-edge XAS and the detailed structure of L-edge spectra, researchers can quantify the contributions of σ- and π-bonding interactions between a metal center and the pyridine-2-carboxamide ligand. edinst.com This information is crucial for understanding the reactivity and photophysical properties of these complexes.
Table 1: Selected XAS Studies on Metal Complexes of Pyridine-2-Carboxamide Derivatives
| Compound/System | XAS Technique | Investigated Element | Key Findings |
|---|---|---|---|
| Copper(II) with Pyridine-2-Carboxamide and Amino Acids | X-ray K-edge Absorption | Copper (Cu) | Determination of K-absorption edge, principal absorption maximum, edge width, and effective nuclear charge. nih.gov |
| Lanthanum(III) tris(2,6-pyridine dicarboxamide) | Synchrotron X-ray Scanning Tunneling Microscopy (SX-STM) with XAS | Lanthanum (La) | Probing of La M4,5 absorption edges to investigate the electronic structure at the single-atom limit. rsc.org |
| Generic Transition Metal Complexes | K-edge and L-edge XAS | Transition Metals | Quantification of differential orbital covalency and characterization of σ- and π-bonding interactions. edinst.com |
Time-Resolved Optical Absorption Spectroscopy for Kinetic Studies
Time-resolved optical absorption spectroscopy, often referred to as transient absorption spectroscopy, is an indispensable tool for studying the kinetics of fast chemical reactions and the dynamics of short-lived excited states. This pump-probe technique allows for the monitoring of changes in the absorption spectrum of a sample on timescales ranging from femtoseconds to seconds following photoexcitation. edinst.com In the realm of pyridine-2-carboxamide research, this method has been instrumental in elucidating reaction mechanisms and energy transfer processes.
A notable application involves the study of nitric oxide (NO) binding to biological macromolecules. Researchers have synthesized manganese nitrosyl complexes containing the ligand N,N-bis(2-pyridylmethyl)amine-N-ethyl-2-pyridine-2-carboxamide. nih.gov Upon photolysis, these complexes release NO on a very fast timescale, and the subsequent binding of NO to proteins like myoglobin (B1173299) can be monitored using time-resolved optical absorption spectroscopy. nih.gov These experiments have enabled the determination of second-order rate constants for these rapid biological reactions, which are often too fast to be studied by conventional stopped-flow methods. nih.gov
Another significant area of investigation is the photophysics of lanthanide complexes featuring pyridine-2-carboxamide-based sensitizers. For example, the energy transfer pathways in lanthanide complexes with a pyridine-bis(carboxamide)-bithiophene ligand have been explored using transient absorption spectroscopy. rsc.org By exciting the ligand and observing the subsequent transient absorption signals, researchers can track the population and decay of the ligand's excited singlet and triplet states, and how energy is transferred to the lanthanide ion, leading to its characteristic luminescence. rsc.org These studies are crucial for the design of efficient luminescent probes and materials for various applications.
The kinetic and activation parameters of intramolecular processes, such as the rotamerization in 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivatives, have also been investigated, albeit using temperature-dependent NMR spectroscopy which provides complementary kinetic information. acs.org While not a direct application of time-resolved optical absorption, it highlights the importance of kinetic studies in understanding the dynamic behavior of these molecules.
Table 2: Kinetic Data from Time-Resolved Studies of Pyridine-2-Carboxamide Systems
| System | Technique | Process Studied | Key Kinetic Parameters |
|---|---|---|---|
| [Mn(PaPy3)(NO)]+ and Myoglobin | Time-Resolved Optical Absorption Spectroscopy | NO binding to myoglobin | Second-order rate constant: ~3 x 107 M-1s-1nih.gov |
| Lanthanide complexes with pyridine-bis(carboxamide)-bithiophene sensitizer | Transient Absorption Spectroscopy | Ligand-to-metal energy transfer | Efficiencies of Ln(III)-centered emission and singlet oxygen generation were determined, revealing wavelength-dependent energy pathways. rsc.org |
Emerging Research Directions and Future Perspectives for Ethyl Pyridine 2 Carboxamide Derivatives
Development of Novel Scaffolds for Medicinal Chemistry and Drug Discovery
The pyridine-2-carboxamide moiety is a key building block in the development of novel heterocyclic scaffolds with significant therapeutic potential. Its ability to form critical hydrogen bonds and participate in various non-covalent interactions makes it a privileged structure in medicinal chemistry. acs.orgontosight.ai Researchers are actively exploring the fusion of the pyridine-2-carboxamide core with other heterocyclic rings to create diverse and potent bioactive molecules.
Notable examples of these emerging scaffolds include:
Imidazo[1,2-a]pyridine-3-carboxamides (IPAs): This class of compounds has shown significant promise as antitubercular agents. nih.govnih.govresearchgate.netdiva-portal.org The fusion of the imidazole (B134444) and pyridine (B92270) rings creates a rigid scaffold that can be readily functionalized to optimize activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov
Thieno[2,3-b]pyridine-2-carboxamides: These derivatives are being investigated for a range of biological activities. acs.orgtum.de The thieno[2,3-b]pyridine (B153569) core offers a unique electronic and steric profile, and derivatives have been identified as potent inhibitors of various biological targets, including kinases and transcription factors. nih.govbiorxiv.org The synthesis often starts from ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, highlighting the direct relevance of the ethyl ester precursor. acs.orggoogle.com
Pyrazolopyridine Derivatives: The pyrazolo[3,4-b]pyridine framework is a promising scaffold for the development of kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs). researchgate.netresearchgate.net These compounds are being explored for their potential as anticancer agents due to their ability to interfere with cell cycle progression. researchgate.netresearchgate.netrsc.org
Pyridopyrrolopyrimidines: Fused systems incorporating pyridine, pyrrole, and pyrimidine (B1678525) rings have been designed as potent antiviral agents, notably as inhibitors of the SARS-CoV-2 main protease (Mpro). mdpi.comnih.govacs.org The carboxamide linkage plays a crucial role in the interaction of these molecules with the viral enzyme.
These examples underscore the modularity and versatility of the pyridine-2-carboxamide scaffold in generating novel chemical entities for drug discovery. The ability to systematically modify the core structure and its substituents allows for the fine-tuning of pharmacological properties.
| Novel Scaffold | Key Starting Material/Intermediate | Therapeutic Area |
| Imidazo[1,2-a]pyridine-3-carboxamides | Substituted 2-aminopyridines | Antitubercular |
| Thieno[2,3-b]pyridine-2-carboxamides | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | Anticancer, Anti-inflammatory |
| Pyrazolo[3,4-b]pyridines | 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | Anticancer (CDK inhibitors) |
| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines | Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | Antiviral (SARS-CoV-2) |
Exploration of Diverse Pharmacological Activities Beyond Current Scope
While the ethyl pyridine-2-carboxamide scaffold is prominent in certain therapeutic areas, ongoing research is revealing a much broader spectrum of pharmacological activities. Scientists are leveraging this versatile chemical backbone to develop inhibitors for a variety of enzymes and receptors implicated in numerous diseases.
Key areas of exploration include:
Antitubercular Activity: Imidazo[1,2-a]pyridine-3-carboxamides are a major focus, with several derivatives showing potent activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. nih.govnih.govresearchgate.netmdpi.com These compounds often target the QcrB subunit of the cytochrome bc1:aa3 supercomplex, disrupting cellular respiration. researchgate.net
Anticancer Activity: Pyridine-2-carboxamide derivatives are emerging as potent inhibitors of key cancer-related kinases.
HPK1 Inhibitors: A series of pyridine-2-carboxamide analogues have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation. acs.orgembopress.orgthermofisher.com These compounds show promise in cancer immunotherapy, with some demonstrating significant tumor growth inhibition in preclinical models, especially in combination with anti-PD-1 therapy. acs.orgembopress.org
CDK2 Inhibitors: Pyrazolopyridine and furopyridine derivatives incorporating the carboxamide moiety have been designed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.netacs.org These compounds exhibit anti-proliferative activity against various human cancer cell lines. researchgate.netresearchgate.netacs.org
Antiviral Activity: The COVID-19 pandemic spurred research into new antiviral agents, and pyridopyrrolopyrimidine-2-carboxamides have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro). acs.orgmdpi.comnih.govacs.org These compounds show potent cellular anti-COVID-19 activity with low cytotoxicity. nih.govacs.org
Other Activities: The pyridine scaffold is known for a wide array of biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties, suggesting that ethyl pyridine-2-carboxamide derivatives could be developed for a multitude of other therapeutic applications.
This expansion into diverse pharmacological areas highlights the adaptability of the pyridine-2-carboxamide scaffold to target a wide range of biological molecules and pathways.
| Pharmacological Target | Scaffold Example | Representative Activity |
| M. tuberculosis QcrB | Imidazo[1,2-a]pyridine-3-carboxamide | MIC < 0.035 µM against drug-susceptible Mtb nih.gov |
| HPK1 | Pyridine-2-carboxamide analogue (Compound 19) | In vivo TGI = 94.3% in CT26 model (with anti-PD-1) acs.orgembopress.org |
| CDK2/cyclin A2 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | IC50 = 0.24 µM researchgate.netacs.org |
| SARS-CoV-2 Mpro | Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (Compound 29) | EC50 = 0.0519 µM mdpi.comacs.org |
Advanced Applications in Chemical Biology and Mechanistic Probes
Beyond their direct therapeutic applications, pyridine-2-carboxamide derivatives are being developed as sophisticated tools for chemical biology research. These molecular probes are designed to investigate biological systems, identify protein targets, and elucidate the mechanisms of action of bioactive molecules.
Emerging applications in this domain include:
Fluorescent Probes: The inherent spectroscopic properties of certain pyridine-containing scaffolds, or their ability to be conjugated with fluorophores, make them suitable for developing fluorescent probes. For instance, amino-furopyridine-based compounds have been synthesized as novel fluorescent pH sensors for use in aqueous solutions. diva-portal.orgacs.org Pyridine-2,6-dicarboxamide-based structures have been developed as chemosensors for detecting metal ions like Pb2+ and Cu2+ through changes in fluorescence. mdpi.com These probes are valuable for bioimaging and sensing applications. nih.gov
Proteomics Probes: Reagents based on 2-pyridinecarboxaldehyde (B72084) (a related scaffold) are being used in chemoproteomics to selectively modify and enrich N-terminal peptides. researchgate.net This allows for the identification of protease cleavage sites and the global sequencing of proteolytic events, which is crucial for understanding protease biology. researchgate.net Biotinylated probes are often employed for the enrichment of target proteins for subsequent identification by mass spectrometry.
Photoaffinity Labeling (PAL) Probes: To identify the specific cellular targets of a drug, photoaffinity probes based on the pyridine-2-carboxamide scaffold can be synthesized. These probes contain a photoreactive group (like a benzophenone (B1666685) or diazirine) that, upon irradiation with light, forms a covalent bond with the target protein. acs.orgresearchgate.netresearchgate.netrsc.orgembopress.org This allows for the "capture" and subsequent identification of the drug's binding partners, providing invaluable mechanistic insights. researchgate.netresearchgate.net For example, a pyridine carboxamide derivative (MMV687254) was identified as a promising antitubercular hit, and mechanistic studies, which could be further elucidated with such probes, revealed it to be a prodrug requiring activation. researchgate.net
The development of these advanced probes demonstrates the expanding role of pyridine-2-carboxamide chemistry from simply creating drugs to forging tools that illuminate complex biological processes.
| Probe Type | Scaffold/Derivative | Application |
| Fluorescent pH Sensor | 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamide | pH sensing in aqueous solution diva-portal.orgacs.org |
| Fluorescent Ion Sensor | Pyridine-2,6-dicarboxamide-fluorene conjugate | Selective detection of Pb2+ and Cu2+ ions mdpi.com |
| Proteomics Reagent | Biotinylated 2-pyridinecarboxaldehyde (2PCA) | N-terminal peptide enrichment for protease substrate identification researchgate.net |
| Photoaffinity Probe | Benzophenone-containing pyrimidine carboxamide | HIV-1 Integrase capture and binding site identification acs.org |
Design and Development of Catalytic Systems
The coordination properties of the pyridine-2-carboxamide ligand system are being harnessed for the design of novel transition metal catalysts. The nitrogen atoms of the pyridine ring and the amide group can act as a bidentate chelating ligand, stabilizing metal centers and influencing their catalytic activity.
A key area of development is in the field of olefin oligomerization and polymerization. For example, nickel(II) complexes bearing an ethyl 6-(benzimidazol-2-yl)-pyridine-2-carboxylate ligand have been synthesized and evaluated as catalysts for ethylene (B1197577) oligomerization. When activated with a co-catalyst such as trimethylaluminum (B3029685) (Me3Al), these complexes exhibit high catalytic activities, producing linear alpha-olefins which are important industrial feedstocks.
The catalytic behavior of these systems is significantly influenced by reaction conditions such as ethylene pressure. Research has shown that increasing the ethylene pressure can sharply increase the catalytic activity of these nickel complexes. The flexibility in modifying the pyridine-carboxamide ligand allows for the fine-tuning of the electronic and steric properties of the catalyst, which in turn can control the product distribution and efficiency of the catalytic process. The use of pyridine-containing macrocyclic complexes in catalysis is also an active area of research, with applications in cross-coupling reactions and oxidation catalysis.
| Catalyst System | Ligand | Co-catalyst | Application | Catalytic Activity |
| Nickel(II) Complex | Ethyl 6-(benzimidazol-2-yl)-pyridine-2-carboxylate | Trimethylaluminum (Me3Al) | Ethylene Oligomerization | Up to 1.26 x 106 g mol-1(Ni) h-1 |
Computational Design and Predictive Modeling for New Pyridine-2-Carboxamide Compounds.
Computational chemistry has become an indispensable tool in the design and development of new pyridine-2-carboxamide derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are being used to predict the biological activity, understand drug-target interactions, and guide the synthesis of more potent and selective compounds.
QSAR Studies: QSAR models are developed to correlate the structural features of pyridine-2-carboxamide derivatives with their biological activities. For example, QSAR studies on N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides have helped in designing new compounds with enhanced antitubercular activity. These models use calculated molecular descriptors to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.
Molecular Docking: This technique is widely used to predict the binding mode of pyridine-2-carboxamide derivatives within the active site of their biological targets. mdpi.comnih.gov For instance, docking studies have been crucial in understanding how pyridopyrrolopyrimidine-2-carboxamides inhibit the SARS-CoV-2 main protease mdpi.comnih.govacs.org and how pyrazolopyridine derivatives bind to CDK2. researchgate.netacs.org These studies provide insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity.
Molecular Dynamics (MD) Simulations: MD simulations are employed to study the stability of the ligand-protein complex over time. These simulations can confirm the binding modes predicted by docking and provide a more dynamic picture of the interactions. thermofisher.com For example, MD simulations have been used to assess the stability of novel inhibitors within the binding cavity of their target enzymes. acs.org
AI-Powered Drug Design: More recently, artificial intelligence (AI) is being used to accelerate the drug discovery process. AI models, such as those used in the development of HPK1 inhibitors with a pyridine-2-carboxamide core, can guide the iterative design process and help analyze key binding interactions, leading to candidates with improved properties. thermofisher.com
The integration of these computational approaches allows for a more rational and efficient design of novel pyridine-2-carboxamide compounds, reducing the time and cost associated with traditional trial-and-error methods.
| Computational Method | Scaffold/Target | Key Finding/Application |
| 2D-QSAR | N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides (Antitubercular) | Development of a predictive model (R² = 0.8563) to guide the design of more potent inhibitors. |
| Molecular Docking | Pyridopyrrolopyrimidine-2-carboxamides (SARS-CoV-2 Mpro) | Elucidation of binding modes and key interactions within the enzyme's active site. mdpi.comnih.govacs.org |
| Molecular Dynamics | Pyridine-2-carboxamide HPK1 inhibitors | Confirmation of stable binding of the inhibitor in the kinase active site. thermofisher.com |
| 2D-QSAR & Docking | 1H-3-Indolyl derivatives with pyridine/pyran/pyrimidine/pyrazole (B372694) rings (Antioxidant) | Identification of promising antioxidant candidates and their binding mode with cytochrome c peroxidase. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
